6-Methyl-3-propylpyrazin-2(1H)-one

Lipophilicity QSAR Drug Design

6-Methyl-3-propylpyrazin-2(1H)-one (CAS 23127-00-6) is a disubstituted 2(1H)-pyrazinone heterocycle bearing a methyl group at the 6-position and a propyl chain at the 3-position of the pyrazinone ring. It belongs to a class of compounds recognized for their scaffold versatility in medicinal chemistry and their occurrence as Maillard reaction products in flavor chemistry.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Cat. No. B13111197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-3-propylpyrazin-2(1H)-one
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCCCC1=NC=C(NC1=O)C
InChIInChI=1S/C8H12N2O/c1-3-4-7-8(11)10-6(2)5-9-7/h5H,3-4H2,1-2H3,(H,10,11)
InChIKeyQSILNLWCWWUYRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-3-propylpyrazin-2(1H)-one – Procurement-Ready Physicochemical and Structural Baseline for Pyrazinone-Based Research


6-Methyl-3-propylpyrazin-2(1H)-one (CAS 23127-00-6) is a disubstituted 2(1H)-pyrazinone heterocycle bearing a methyl group at the 6-position and a propyl chain at the 3-position of the pyrazinone ring [1]. It belongs to a class of compounds recognized for their scaffold versatility in medicinal chemistry and their occurrence as Maillard reaction products in flavor chemistry [2]. The compound exhibits the characteristic tautomeric equilibrium of 2(1H)-pyrazinones, interconverting with its pyrazinol form, which influences both its hydrogen-bonding capacity and its reactivity profile [1].

Scaffold Class Disubstituted pyrazinone with tautomeric equilibrium
Research Context Medicinal chemistry scaffold and flavor chemistry probe
Key Property Tautomerism influences H-bonding and reactivity profile

Why 6-Methyl-3-propylpyrazin-2(1H)-one Cannot Be Readily Replaced by In-Class Pyrazinone Analogs


Within the 2(1H)-pyrazinone family, even minor alterations to the 3-alkyl substituent produce quantifiable shifts in lipophilicity, conformational flexibility, and hydrogen-bonding capacity that cascade into divergent biological target engagement, metabolic stability, and organoleptic profiles. The 3-propyl chain of 6-methyl-3-propylpyrazin-2(1H)-one confers a calculated XLogP3-AA of 0.5 and introduces two freely rotatable bonds, creating a physicochemical signature that is distinct from both the 3-methyl and 3-ethyl congeners [1]. Generic substitution without accounting for these measurable property gaps risks compromising membrane permeability, off-rate kinetics, or sensory detection thresholds in assays where alkyl chain length governs activity [2].

Lipophilicity gap

3-Propyl chain measurably increases lipophilicity vs. 3-methyl, shifting membrane permeability and metabolic stability.

Conformational entropy

Two rotatable bonds vs. zero in 3-methyl introduce entropic cost, potentially impacting binding affinity.

Quantitative Differentiation of 6-Methyl-3-propylpyrazin-2(1H)-one Against Its Closest Structural Analogs – An Evidence-Based Selection Guide


Lipophilicity (XLogP3-AA) Comparison: 3-Propyl vs. 3-Methyl and 3-Ethyl Pyrazinone Analogs

The target compound displays a calculated XLogP3-AA value of 0.5 [1]. In contrast, the 3,6-dimethyl analog (R = methyl) is predicted to exhibit an XLogP3-AA of approximately 0.0 [2], while the 3-ethyl-6-methyl analog is expected to fall near 0.1–0.2 [3]. The ~0.5 log unit increase in lipophilicity conferred by the propyl chain is consistent with the Hansch π contribution of an additional methylene unit and can influence passive membrane permeability, plasma protein binding, and off-target promiscuity in cell-based assays.

Lipophilicity (XLogP3)
Class-level
Target: XLogP3 = 0.5; 3-Me: ≈ 0.0; 3-Et: ≈ 0.1–0.2
~0.5 log unit increase may alter membrane permeability and off-target profile.
Class-level inference; verify experimentally in target assay.
Lipophilicity QSAR Drug Design

Rotatable Bond Count and Conformational Entropy: 3-Propyl vs. 3-Methyl Pyrazinones

The target compound possesses two rotatable bonds (the propyl C–C bonds), whereas the 3,6-dimethyl analog has zero rotatable bonds in its side chain [1]. This difference introduces a measurable entropic penalty upon target binding for the propyl derivative, which can be quantitatively estimated as TΔS ≈ 0.6–1.2 kcal/mol per frozen rotatable bond at 298 K. For a ligand with two additional rotatable bonds, this translates to a potential 1.2–2.4 kcal/mol loss in binding free energy relative to the rigid 3-methyl congener, all other interactions being equal.

Rotatable Bonds
Class-level
Target: 2 rot. bonds; 3-Me: 0
Estimated entropic cost 1.2–2.4 kcal/mol may shift binding affinity.
Class-level inference; binding confirmation needed.
Conformational Flexibility Entropic Penalty Binding Affinity

Calculated Boiling Point and Thermal Stability: Processing and Formulation Implications

The predicted boiling point of 6-methyl-3-propylpyrazin-2(1H)-one is 369.5 °C at 760 mmHg, with a flash point of 177.3 °C . In comparison, the 3,6-dimethyl analog exhibits a lower predicted boiling point of approximately 347 °C (calculated by the same ACD/Labs method) . This ~22 °C elevation in boiling point for the propyl derivative reduces volatility and can improve thermal stability during high-temperature processing steps such as hot-melt extrusion or spray drying, while still maintaining sufficient volatility for headspace analysis in flavor chemistry applications.

Boiling Point
Data to verify
369.5 °C (calc.); 3-Me: ~347 °C
Δ +22 °C may reduce volatility and improve thermal stability.
Calculated values; experimental verification advised.
Thermal Stability Formulation Volatility

Hydrogen-Bond Donor/Acceptor Profile and Its Impact on Crystallinity and Solubility

6-Methyl-3-propylpyrazin-2(1H)-one presents 1 hydrogen-bond donor (the NH of the pyrazinone ring) and 2 hydrogen-bond acceptors (the carbonyl oxygen and the ring nitrogen) [1]. This 1:2 donor-to-acceptor ratio, combined with a topological polar surface area (TPSA) of 41.5 Ų, predicts moderate aqueous solubility and a tendency toward crystalline solid formation at ambient temperature. The 3-propyl substituent introduces steric bulk that can disrupt crystal packing compared to the 3-methyl analog, potentially reducing lattice energy and increasing amorphous solubility—an effect that can be quantified by the observed melting point depression in homologous alkylpyrazinone series [2].

H-Bond & Crystallinity
Class-level
HBD=1, HBA=2, TPSA=41.5 Ų
Propyl steric bulk may disrupt crystal packing, alter solubility.
Class-level SAR; crystallinity confirmation needed.
Solubility Crystallinity Hydrogen Bonding

Procurement-Driven Application Scenarios Where 6-Methyl-3-propylpyrazin-2(1H)-one Offers Quantifiable Advantages


Medicinal Chemistry SAR Campaigns Requiring Fine-Tuned Lipophilicity for CNS or Cellular Permeability Optimization

When a lead optimization program demands systematic exploration of alkyl chain length effects on cellular activity, 6-methyl-3-propylpyrazin-2(1H)-one provides a well-defined XLogP3-AA of 0.5—a log unit value that bridges the gap between the overly polar 3-methyl analog (XLogP3-AA ≈ 0.0) and excessively lipophilic 3-butyl or longer-chain derivatives. This intermediate lipophilicity is particularly valuable for CNS-targeted programs where optimal brain penetration correlates with logP values in the 0.5–3.0 range [1].

Reference Standard Procurement for Headspace GC-MS Flavor Analysis Requiring Moderate Volatility and Thermal Stability

The calculated boiling point of 369.5 °C and flash point of 177.3 °C position this compound as a suitable reference standard for gas chromatographic analysis of pyrazinone-derived Maillard volatiles. Its volatility is sufficient for headspace sampling yet its thermal stability exceeds that of the lower-boiling 3,6-dimethyl analog by ~22 °C, reducing decomposition artifacts during splitless injection at 250 °C inlet temperatures.

Crystallinity and Solubility Studies for Preformulation Development of Pyrazinone-Based Drug Candidates

With a TPSA of 41.5 Ų and a 1:2 hydrogen-bond donor-to-acceptor ratio [1], 6-methyl-3-propylpyrazin-2(1H)-one serves as a model compound for studying how incremental alkyl chain elongation modulates crystal packing and aqueous solubility within the pyrazinone series. Its propyl substituent introduces sufficient steric bulk to perturb lattice organization relative to the methyl analog, facilitating experimental determination of solubility–structure relationships relevant to amorphous solid dispersion formulation.

Computational Chemistry Model Building: Conformational Entropy and Free Energy Perturbation Benchmarks

The presence of two rotatable bonds in the propyl side chain, versus zero in the 3,6-dimethyl analog [1], makes this compound an ideal test case for free energy perturbation (FEP) or molecular dynamics studies that aim to quantify the entropic contribution to ligand–protein binding. The estimated 1.2–2.4 kcal/mol entropic penalty provides a clear, testable hypothesis for computational method validation.

Application
Selection Property
Validation Focus
CNS lead optimization SAR
Moderate lipophilicity for permeability screening
Cell-based permeability and brain exposure assays
Headspace GC-MS flavor analysis
Moderate volatility and thermal stability
GC injection stability and artifact assessment
Preformulation solubility studies
Propyl steric effect on crystal packing
Amorphous solubility and dissolution rate testing
Computational FEP benchmarking
Propyl chain rotatable bonds for entropic penalty
Binding free energy calculations and validation
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